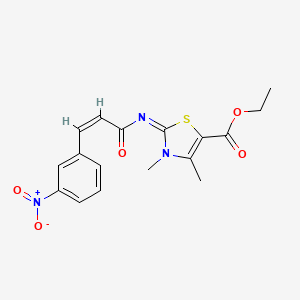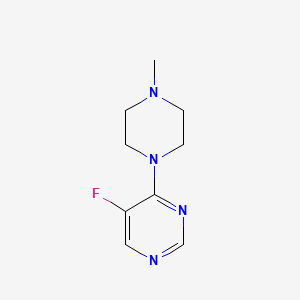
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a fluorinated pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules, known as nitrogen bases . They are essential components of nucleic acids and have been used in the chemotherapy of various diseases .
Synthesis Analysis
The synthesis of fluorinated pyrimidines has been a topic of interest in medicinal chemistry . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Fluorine substitution in pyrimidines results from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .Chemical Reactions Analysis
Fluorinated pyrimidines (FPs) like 5-fluorouracil (5-FU) are metabolized to compounds that are highly cytotoxic to a variety of cells including cancer cells .Physical And Chemical Properties Analysis
The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .Applications De Recherche Scientifique
Apoptosis Induction in Colon Cancer Cells
A novel rhodanine derivative, which includes a 4-methylpiperazin-1-yl group, has been shown to induce apoptosis in human colon cancer cells . The compound triggers apoptosis by causing mitochondrial dysfunction and endoplasmic reticulum stress . This is indicated by the externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells .
IKKβ Inhibitory Activities
The same rhodanine derivative has also been reported to have potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Urease Inhibition
A novel series of benzimidazole derivatives, which include a 4-methylpiperazin-1-yl group, have been synthesized and shown to be promising urease inhibitors . Urease is an enzyme that plays a crucial role in the survival and colonization of highly pathogenic bacteria . Therefore, inhibiting urease can be a promising method for preventing ureolytic bacterial infections .
Antimicrobial Activity
Some piperazine derivatives have been shown to have antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anti-inflammatory Effect
A new piperazine derivative has been shown to have an anti-inflammatory effect in a carrageenan-induced pleurisy model . Pleurisy is an inflammation of the pleura, which is the membrane that lines the lungs and chest cavity .
Mécanisme D'action
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which 5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine belongs, are often used in the treatment of cancer . These compounds are known to target enzymes such as thymidylate synthase and DNA topoisomerase 1 .
Mode of Action
Fluorinated pyrimidines are known to inhibit enzymes such as thymidylate synthase and dna topoisomerase 1 . This inhibition can disrupt DNA synthesis and repair, leading to cell death .
Biochemical Pathways
Fluorinated pyrimidines are known to affect the dna synthesis and repair pathways . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that fluorinated pyrimidines can induce apoptosis, or programmed cell death, in tumor cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Orientations Futures
Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines to treat cancer . New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
Propriétés
IUPAC Name |
5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXDRPYZJOYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2680711.png)

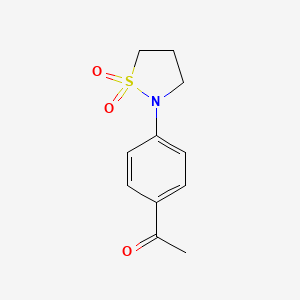
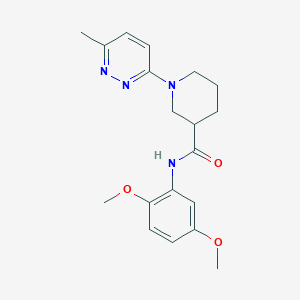
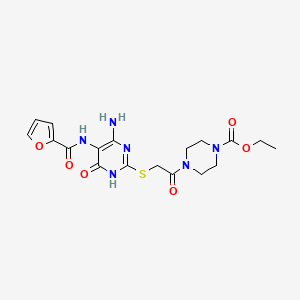
![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)
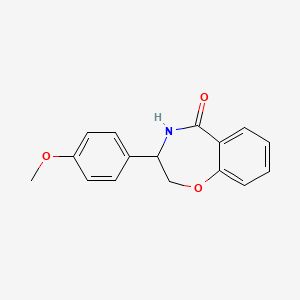
![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
